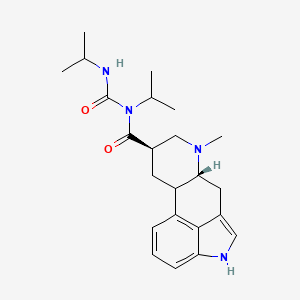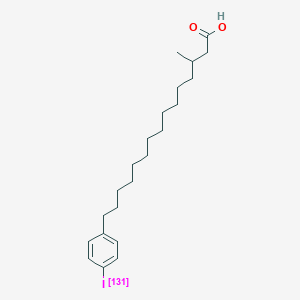
Iodofiltic acid I-131
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodofiltic acid I-131 is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a radioisotope of iodine, specifically iodine-131, which is known for its applications in diagnostic imaging and therapeutic treatments, particularly for thyroid-related conditions. The compound is notable for its ability to emit both beta and gamma radiation, making it useful for both imaging and therapeutic purposes .
准备方法
Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:
Te-130 (n, γ) → Te-131 → I-131
After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .
Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .
化学反应分析
Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:
Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).
Reduction: It can be reduced to iodide (I^-).
Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.
Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.
Major Products:
Oxidation: Iodate (IO3^-)
Reduction: Iodide (I^-)
Substitution: Various iodinated organic compounds depending on the substrate used.
科学研究应用
Iodofiltic acid I-131 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.
Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.
Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.
Industry: Utilized in industrial radiography to inspect materials and structures for defects.
作用机制
The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .
相似化合物的比较
Iodine-123 (I-123): Another radioisotope of iodine used primarily for diagnostic imaging due to its lower radiation dose and shorter half-life.
Iodine-125 (I-125): Used in brachytherapy for treating prostate cancer and in radioimmunoassays.
Iodine-131-metaiodobenzylguanidine (I-131-MIBG): Used for imaging and treating neuroendocrine tumors.
Uniqueness of Iodofiltic Acid I-131: this compound is unique due to its dual capability of emitting both beta and gamma radiation, making it suitable for both therapeutic and diagnostic applications. Its relatively long half-life of 8.1 days allows for extended treatment periods and effective imaging .
属性
CAS 编号 |
108204-96-2 |
|---|---|
分子式 |
C22H35IO2 |
分子量 |
462.4 g/mol |
IUPAC 名称 |
15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4 |
InChI 键 |
NPCIWINHUDIWAV-AWUWEVMDSA-N |
手性 SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O |
规范 SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-7-methoxy-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B15195217.png)
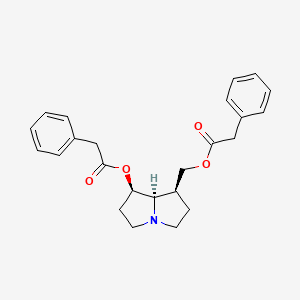
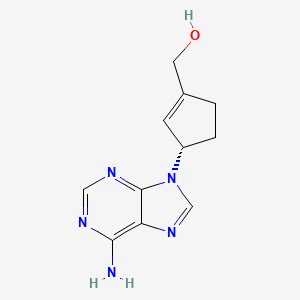
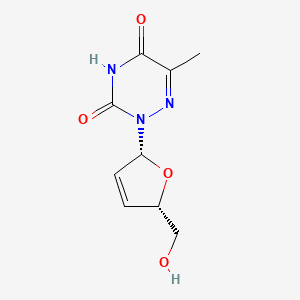
![9-chloro-2,3-dihydro-1H-chromeno[3,4-b][1,4]oxazin-5-one](/img/structure/B15195235.png)
![(E)-but-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B15195241.png)
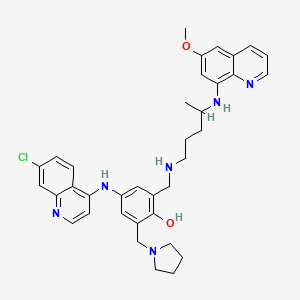
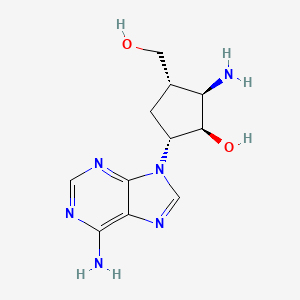
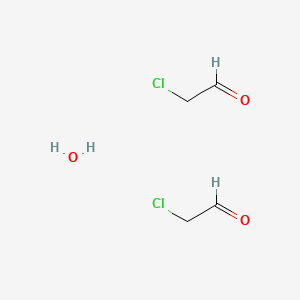

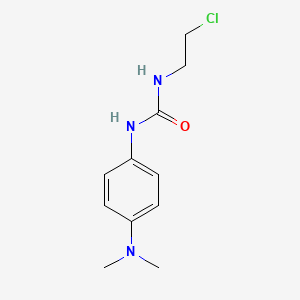
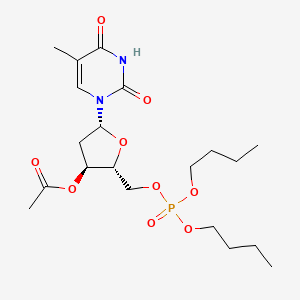
![(1S,2R,3R,5R)-3-(5,7-diaminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B15195285.png)
